

(R)-3-Amino-3-phenylpropanoic acid literature review

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Compound of Interest

Compound Name: (R)-3-Amino-3-phenylpropanoic acid

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An In-depth Technical Guide on **(R)-3-Amino-3-phenylpropanoic Acid**

Introduction

(R)-3-Amino-3-phenylpropanoic acid, also known as (R)- β -Phenylalanine, is a non-proteinogenic β -amino acid. As a chiral molecule, it exists in two enantiomeric forms, (R) and (S). This document focuses on the (R)-enantiomer, a compound of significant interest to researchers and drug development professionals due to its role as a key chiral building block in the synthesis of complex pharmaceuticals.^[1]

Enantiomerically pure β -amino acids are crucial components in medicinal chemistry, often incorporated into peptide-based drugs and other bioactive molecules.^[2] **(R)-3-Amino-3-phenylpropanoic acid**, specifically, is a valuable intermediate in the synthesis of pharmaceuticals such as the anti-cancer agent Taxol.^[2] Its phenyl group and chiral center make it a versatile scaffold for creating molecules with specific three-dimensional orientations required for biological activity. This guide provides a comprehensive review of its synthesis, physicochemical properties, biological applications, and detailed experimental protocols.

Synthesis and Chiral Resolution

The production of enantiomerically pure **(R)-3-Amino-3-phenylpropanoic acid** is a critical challenge. Both chemical and biotechnological methods have been developed, with a strong emphasis on enzymatic resolution of racemic mixtures.

Key Synthetic Strategies:

- Enzymatic Resolution: This is the most common and effective method for producing the pure (R)-enantiomer. It involves the enantiomer-specific hydrolysis of a racemic mixture of N-acetyl-3-amino-3-phenylpropionic acid. Microorganisms are screened for their ability to selectively hydrolyze one enantiomer, leaving the other untouched. The bacterium *Variovorax* sp. has been identified as having (R)-enantiomer-specific amidohydrolyzing activity, enabling the production of **(R)-3-Amino-3-phenylpropanoic acid** with high enantiomeric excess (>99.5%) and a high molar conversion yield.^[2] Other enzymes like lipases, chymotrypsin, and penicillin G acylase have also been used for similar resolutions. ^{[2][3]}
- Asymmetric Synthesis: This approach creates the desired enantiomer directly using chiral catalysts or auxiliaries. Methods include the application of chiral sulfoxides to guide the stereochemistry of the reaction.^[2]
- Chiral Inversion: It is possible to convert the more readily available L-phenylalanine (which has an S-configuration) into the desired (R)-β-amino acid. One method involves diazotization and bromination of L-phenylalanine to produce (S)-2-bromo-3-phenylpropanoic acid, followed by a crystallization-induced chiral inversion to yield the (R)-bromo-acid, which can then be converted to the final product.^[4]

General Workflow for Enzymatic Resolution

Physicochemical Properties

The physical and chemical properties of **(R)-3-Amino-3-phenylpropanoic acid** are essential for its handling, characterization, and application in synthesis.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[5]
Molecular Weight	165.19 g/mol	[5]
CAS Number	13921-90-9	[5] [6]
Appearance	White to almost white powder or crystal	
Melting Point	222 °C (decomposes) (for racemic mixture)	[7]
Optical Rotation [α]D	+6.0 to +8.0° (c=1, H ₂ O)	
Synonyms	(+)-3-Amino-3- phenylpropanoic acid, D-β- Phe-OH, (R)-β-Phenylalanine	[1] [5]

Biological Activity and Applications

The primary application of **(R)-3-Amino-3-phenylpropanoic acid** is in the pharmaceutical industry, driven by its utility as a chiral building block.

- **Pharmaceutical Synthesis:** It is a crucial intermediate for synthesizing complex molecules where specific stereochemistry is vital for efficacy and safety.[\[1\]](#) Its most notable use is in the side chain of Taxol, a potent anticancer drug.[\[2\]](#)
- **Peptide Chemistry:** As an unnatural amino acid, it is incorporated into synthetic peptides to create peptidomimetics. These modified peptides can have enhanced stability, novel biological activities, or specific structural conformations.
- **Neuroscience Research:** As an analog of natural amino acids, it is a useful tool for studying neurotransmitter systems and metabolic pathways, potentially providing insights into treatments for neurological conditions.[\[1\]](#)
- **Other Potential Uses:** Researchers have explored its use in nutritional supplements and functional foods, although this is less common than its pharmaceutical applications.[\[1\]](#)

While the specific pharmacological profile of the (R)-enantiomer is not extensively documented, the racemic mixture, DL-β-Phenylalanine, has been identified as a structural analogue of GABA and an inhibitor of gastric acid secretion.[\[8\]](#) The distinct biological activities often observed between enantiomers of other drugs, such as β-blockers, underscore the importance of using stereochemically pure compounds in drug development.[\[9\]](#)[\[10\]](#)

Experimental Protocols

This section provides a detailed methodology for the enzymatic resolution of racemic N-acetyl-β-phenylalanine to produce the (R)-enantiomer, based on established literature.[\[2\]](#)

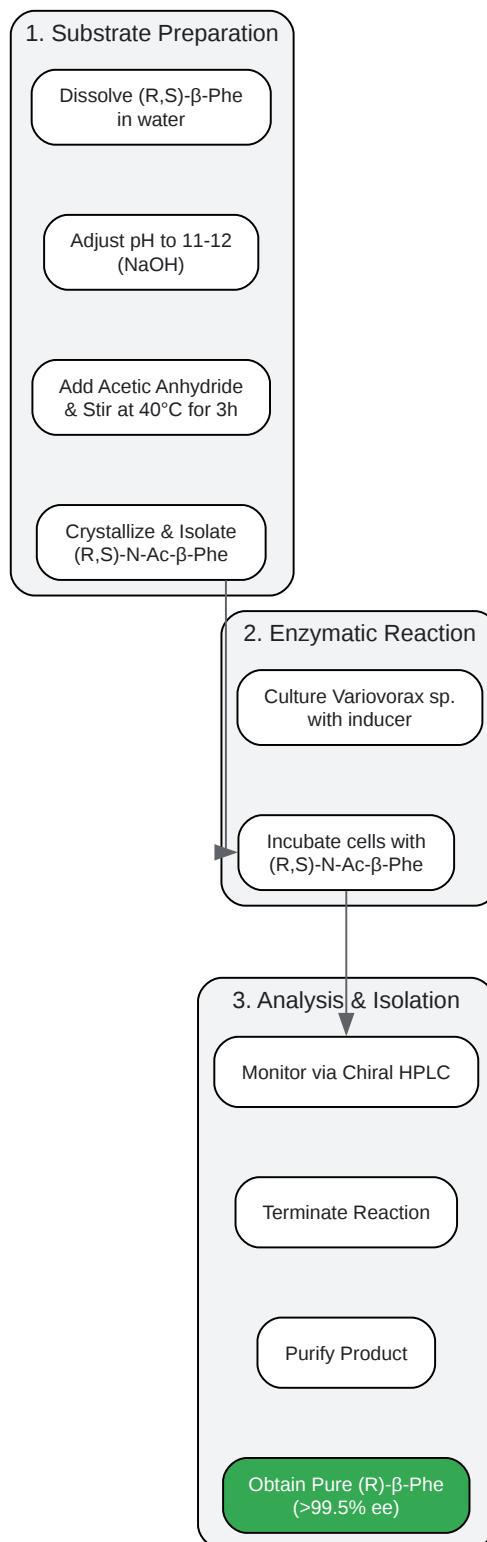
Protocol: (R)-Enantiomer-Specific Hydrolysis via *Variovorax* sp.

- Preparation of Substrate ((R,S)-N-Ac-β-Phe):
 - Dissolve (R,S)-3-Amino-3-phenylpropanoic acid in water.
 - Basify the solution to a pH of 11-12 using a 25% sodium hydroxide solution.
 - Add acetic anhydride and additional 25% sodium hydroxide solution incrementally while maintaining the pH between 11 and 12.
 - Heat the reaction mixture to 40°C and stir for 3 hours, adjusting the pH as needed.
 - After the reaction, filter any insoluble material and cool the mother liquor to crystallize the N-acetylated product.
- Microbial Culture and Reaction:
 - Culture the *Variovorax* sp. microorganism in a suitable medium containing (R,S)-N-Ac-β-Phe as an inducer for the amidohydrolyzing enzyme.[\[2\]](#)
 - Prepare a reaction mixture containing the cultured microbial cells (or the isolated enzyme) and the racemic (R,S)-N-Ac-β-Phe substrate in a buffered solution.
 - Incubate the mixture under optimized conditions of temperature and pH (e.g., studies show the enzyme is active over a broad temperature range, with stability up to 70-75°C).
[\[2\]](#)

- Analysis and Product Isolation:

- Monitor the reaction progress by taking samples at regular intervals.
- Analyze the samples using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column (e.g., CHIRALPAK WH) to separate and quantify the four key components: (R)-N-Ac- β -Phe, (S)-N-Ac- β -Phe, (R)- β -Phe, and (S)- β -Phe.[\[2\]](#)
- Once the reaction reaches the desired conversion (e.g., >94% molar conversion), terminate the reaction.[\[2\]](#)
- Separate the product, **(R)-3-Amino-3-phenylpropanoic acid**, from the unreacted (S)-N-Ac- β -Phe and the microbial cells using standard purification techniques such as filtration, extraction, and crystallization.

Detailed Experimental Workflow for Chiral Resolution

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